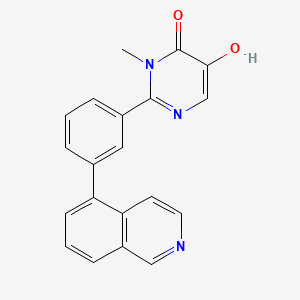
5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one is a heterocyclic organic compound that features both isoquinoline and pyrimidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the isoquinoline derivative and introduce the phenyl group through a coupling reaction. The pyrimidine ring is then constructed via cyclization reactions involving appropriate precursors. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various hydrogenated derivatives.
科学的研究の応用
5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用機序
The mechanism of action of 5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(isoquinolin-5-yl)propanoic acid
- (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile
Uniqueness
5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one is unique due to its specific combination of isoquinoline and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H15N3O2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C20H15N3O2/c1-23-19(22-12-18(24)20(23)25)14-5-2-4-13(10-14)16-7-3-6-15-11-21-9-8-17(15)16/h2-12,24H,1H3 |
InChIキー |
IACKRGCNAQZMIU-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC=C(C1=O)O)C2=CC=CC(=C2)C3=CC=CC4=C3C=CN=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
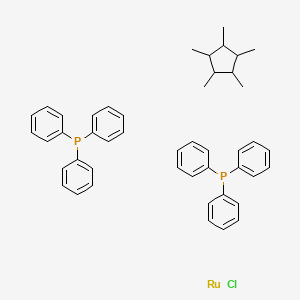
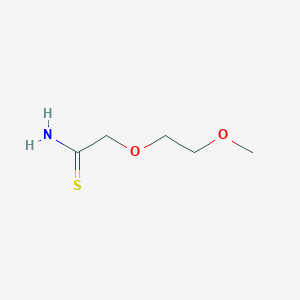
![6-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8585717.png)
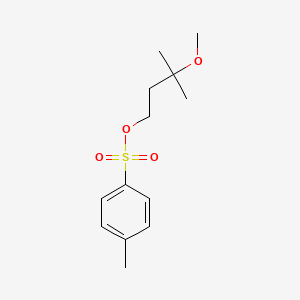
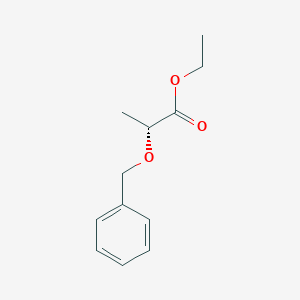
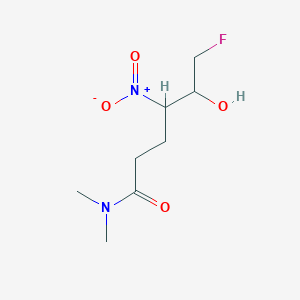
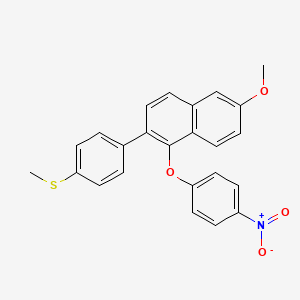

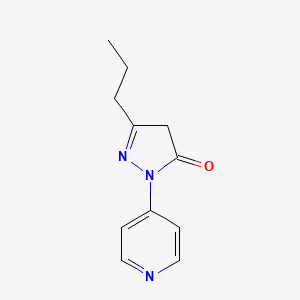
![4-(1,4-Dioxaspiro[4.5]decan-8-ylamino)-3-nitrobenzenesulfonamide](/img/structure/B8585751.png)
![4-{[4-(Acetyloxy)benzoyl]oxy}benzoic acid](/img/structure/B8585753.png)
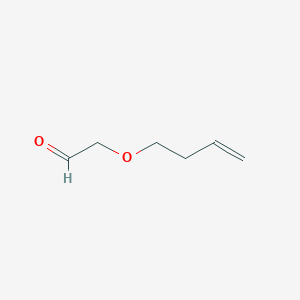
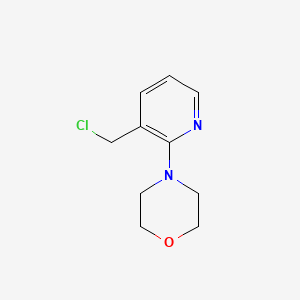
![2-n-Propyl-3-carboxy-8-methyl-imidazo[1,2-a]pyridine](/img/structure/B8585783.png)
